Ethyl (aminooxy)acetate
Overview
Description
Ethyl (aminooxy)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of an aminooxy functional group attached to an ethyl acetate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl (aminooxy)acetate can be synthesized through several methods. One common approach involves the reaction of ethyl bromoacetate with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction proceeds through nucleophilic substitution, where the hydroxylamine displaces the bromine atom, forming this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be optimized by using continuous flow reactors to ensure better control over reaction conditions such as temperature, pressure, and reactant concentrations. This method enhances the yield and purity of the product while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions: Ethyl (aminooxy)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert this compound to primary amines.
Substitution: The aminooxy group can participate in nucleophilic substitution reactions, replacing other functional groups in the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions to achieve substitution reactions.
Major Products:
Oxidation: Oximes or nitroso compounds.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl (aminooxy)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of oximes and other nitrogen-containing compounds.
Biology: The compound is employed in the study of enzyme inhibition, particularly those involving pyridoxal phosphate-dependent enzymes.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to modulate biochemical pathways.
Industry: this compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of ethyl (aminooxy)acetate involves its interaction with specific molecular targets, such as enzymes. For instance, it inhibits pyridoxal phosphate-dependent enzymes by forming a stable oxime complex with the enzyme’s active site. This inhibition can affect various biochemical pathways, including those involved in neurotransmitter metabolism and amino acid synthesis.
Comparison with Similar Compounds
Ethyl (aminooxy)acetate can be compared with other similar compounds such as:
Mthis compound: Similar in structure but with a methyl group instead of an ethyl group.
Ethyl (hydroxy)acetate: Lacks the aminooxy group, making it less reactive in certain chemical reactions.
Ethyl (amino)acetate: Contains an amino group instead of an aminooxy group, leading to different reactivity and applications.
Uniqueness: this compound is unique due to its aminooxy functional group, which imparts distinct reactivity and allows for the formation of oximes and other nitrogen-containing derivatives. This makes it a valuable compound in organic synthesis and various research applications.
Properties
IUPAC Name |
ethyl 2-aminooxyacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3/c1-2-7-4(6)3-8-5/h2-3,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNUUSOJDAJMVLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CON | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40274647 | |
Record name | 2-Aminoxy-acetic acid ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40274647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5740-47-6 | |
Record name | 2-Aminoxy-acetic acid ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40274647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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